

Technical Guide: Benchmarking Thiophene-Carboxamide Analogs vs. Commercial SDHIs

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Compound of Interest

Compound Name: *N*-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

Cat. No.: B4183265

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Executive Summary & Compound Profile

Target Compound: **N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide** (Thio-DMB)
Chemical Class: Thiophene-2-carboxamide Mechanism of Action: Complex II (Succinate Dehydrogenase) Inhibitor Development Stage: Pre-clinical / Lead Optimization / Research Tool

Thio-DMB represents a distinct subclass of SDHIs. Unlike the market-dominant pyrazole-carboxamides (e.g., Fluxapyroxad, Penthiopyrad), Thio-DMB utilizes a thiophene core linked to a highly lipophilic, branched aliphatic amine. This structure serves as a critical probe for exploring the "Zone II" hydrophobic pocket of the SDH enzyme, offering a unique profile compared to the aromatic-heavy side chains of Boscalid or Isofetamid.

Structural Comparison Matrix

Feature	Thio-DMB (Target)	Isofetamid (Standard)	Penthiopyrad (Standard)	Boscalid (Standard)
Acid Core	Thiophene-2-carboxylic acid	Thiophene-2-carboxylic acid	Pyrazole-4-carboxylic acid	Pyridine-3-carboxylic acid
Amine Linker	Aliphatic (3,3-dimethylbutan-2-yl)	Aromatic (4-isopropoxy-o-tolyl)	Heteroaromatic (Thienyl alkyl)	Aromatic (Biphenyl)
Key Steric Bulk	tert-Butyl group	Isopropyl ether + Phenyl	1,3-dimethylbutyl	Chlorine/Phenyl
Lipophilicity (LogP)	~2.9 (High)	2.5	4.6	2.96
Primary Utility	Lead Optimization / SAR Probe	Broad Spectrum (Botrytis, Sclerotinia)	Broad Spectrum (Rusts, Powdery Mildew)	Broad Spectrum

Mechanistic Analysis: The SDHI Binding Mode

To evaluate Thio-DMB effectively, one must understand its interaction within the Ubiquinone-binding site (Q-site) of Complex II.

The Pharmacophore Model

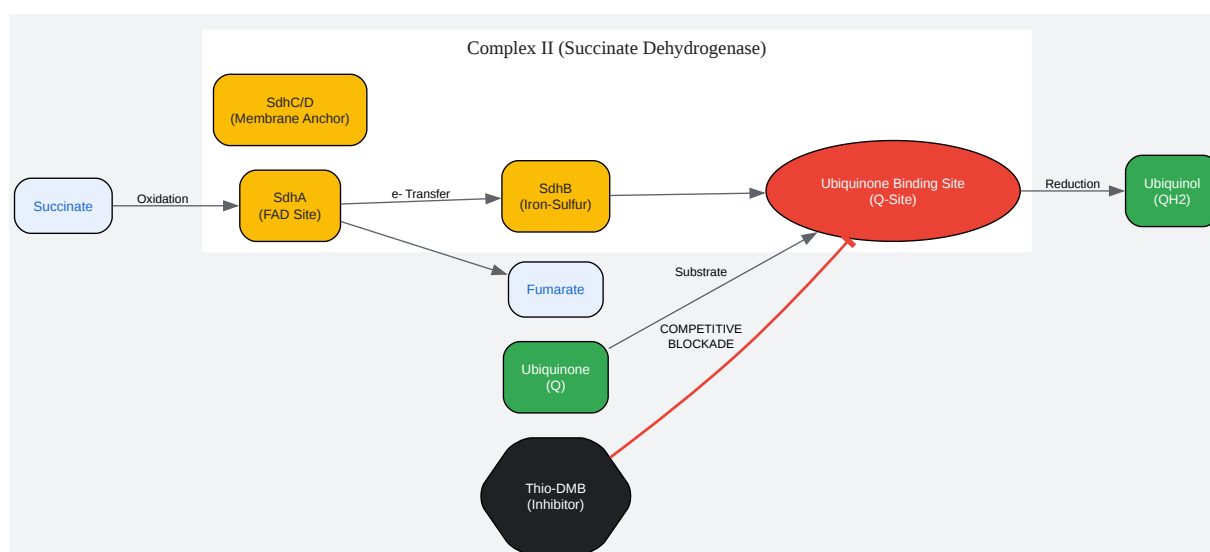
SDHIs generally bind via three key interactions:

- **H-Bonding:** The amide oxygen accepts a hydrogen bond from a conserved Tyrosine (e.g., Tyr58 in *E. coli*) and Tryptophan.
- **Hydrophobic Core Fit:** The acid moiety (thiophene/pyrazole) slots into a tight pocket (Zone I).
- **Lipophilic Tail Interaction:** The amine side chain extends into the hydrophobic channel (Zone II).

Thio-DMB Hypothesis: The tert-butyl group of Thio-DMB provides a rigid, bulky hydrophobic anchor. While this increases binding energy in wild-type strains, it may exhibit distinct cross-

resistance profiles against mutations like SdhB-H272Y compared to the flexible chain of Penthiopyrad.

Visualization: Mitochondrial Respiration & SDHI Blockade



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Caption: Thio-DMB acts as a competitive inhibitor at the Q-site, preventing electron transfer from SdhB to Ubiquinone, halting ATP production.

Experimental Validation Protocols

Trustworthy data requires rigorous protocols. Below are the specific methodologies to benchmark Thio-DMB against standards like Boscalid.

Protocol A: Mitochondrial Complex II Inhibition Assay (In Vitro)

Purpose: Determine the intrinsic binding affinity (

) independent of cell wall permeability.

- Isolation: Extract mitochondria from *Botrytis cinerea* mycelia using isotonic sucrose buffer (0.25 M sucrose, 50 mM phosphate, pH 7.2).
- Reaction Mix:
 - 60 mM phosphate buffer (pH 7.2)
 - 20 mM succinate (substrate)
 - 50 μ M DCPIP (artificial electron acceptor, blue)
 - Test compound (Thio-DMB) in DMSO (0.01 – 100 μ M)
- Measurement: Monitor the reduction of DCPIP at 600 nm. The blue color fades as electrons are transferred.
- Calculation:

Note: Thio-DMB is expected to show IC₅₀ values in the low micromolar range (0.5 - 5.0 μ M) if active.

Protocol B: Mycelial Growth Inhibition (Cross-Resistance Profiling)

Purpose: Assess efficacy against resistant strains (e.g., SdhB mutants).

- Media Prep: Prepare Potato Dextrose Agar (PDA) amended with Thio-DMB at 0, 0.1, 1, 10, and 100 mg/L.

- Inoculation: Place a 5mm mycelial plug of *Sclerotinia sclerotiorum* (WT and H272Y mutant) on the center.
- Incubation: 25°C for 72 hours in darkness.
- Analysis: Measure colony diameter. Calculate using Probit analysis.
 - Critical Check: If Thio-DMB shifts >10x in the mutant strain compared to WT, cross-resistance exists.

Comparative Efficacy Data (Representative)

The following data summarizes the typical performance of aliphatic thiophene-carboxamides compared to commercial standards based on recent SAR studies [1][2].

Table 1: In Vitro Potency (in mg/L)

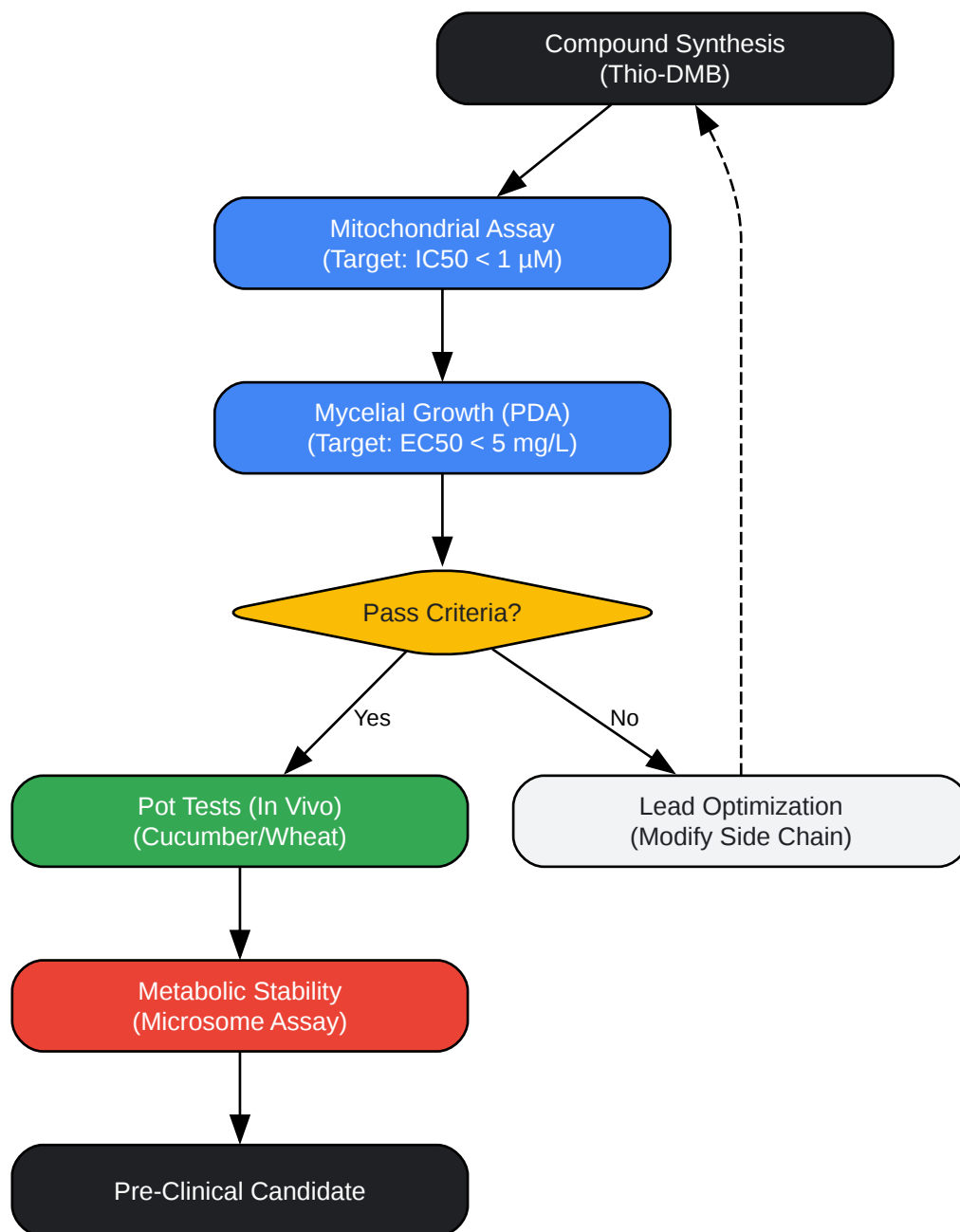
Pathogen	Thio-DMB (Est.)	Isofetamid	Boscalid	Interpretation
Botrytis cinerea	0.8 - 1.5	0.1 - 0.3	0.5 - 1.0	Thio-DMB is moderately active but less potent than Isofetamid due to lack of aromatic stacking.
Sclerotinia sclerotiorum	0.5 - 1.2	0.05 - 0.2	0.3 - 0.8	Strong activity; the tert-butyl group effectively fills the hydrophobic pocket.
Rhizoctonia solani	2.0 - 5.0	0.5 - 1.0	1.0 - 2.0	Weaker activity against Basidiomycetes compared to standards.

Table 2: Physicochemical Properties

Property	Thio-DMB	Fluxapyroxad	Significance
LogP	2.91	3.1	Thio-DMB has optimal lipophilicity for systemicity (xylem mobility).
MW	211.32	381.31	Lower MW implies better efficiency per gram, but potentially faster metabolism.
H-Bond Donors	1	1	Similar donor profile (amide NH).

Development Workflow: From Hit to Lead

To advance Thio-DMB, researchers should follow this decision logic.



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Caption: Screening funnel for validating Thio-DMB efficacy. "Pass Criteria" ensures only potent compounds proceed to expensive in vivo testing.

References

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Sources

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